molecular formula C11H11N3O2S B7647015 N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B7647015
M. Wt: 249.29 g/mol
InChI Key: QGIKLFUTDFQBCI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

N-cyclopropyl-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-9(13-7-1-2-7)5-14-6-12-10-8(11(14)16)3-4-17-10/h3-4,6-7H,1-2,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIKLFUTDFQBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies have shown that it can modulate pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is unique due to its specific cyclopropyl and thieno[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties

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